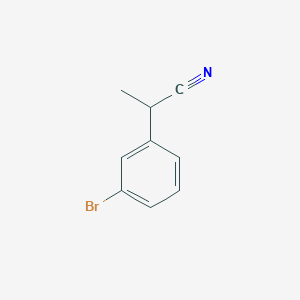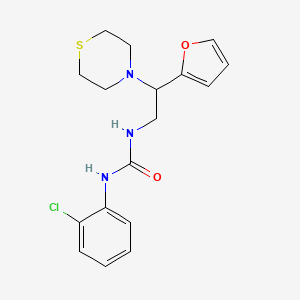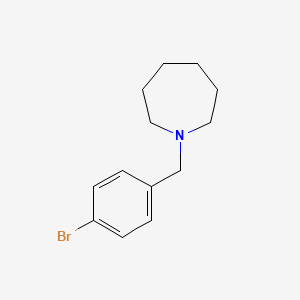![molecular formula C14H16O2S B2629292 2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid CAS No. 885461-60-9](/img/structure/B2629292.png)
2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid is a chemical compound with the CAS Number: 885461-60-9 . It has a molecular weight of 248.35 . The IUPAC name for this compound is 2-[(4-methylphenyl)sulfanyl]-1-cyclohexene-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O2S/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h6-9H,2-5H2,1H3,(H,15,16) . This code provides a specific representation of the molecular structure.Aplicaciones Científicas De Investigación
Novel Synthetic Pathways
A significant application of compounds related to 2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid is in the development of novel synthetic pathways for creating cyclic β-amino acids. Miyata et al. (2002) described a method where sulfanyl radical addition-cyclization of oxime ethers and hydrazones linked with alkenes, followed by conversion of a phenylsulfanylmethyl group to a carboxyl group, offered a new avenue for synthesizing these acids. This process was successfully applied to synthesize 2-aminocyclopentanecarboxylic acid and 4-amino-3-pyrrolidinecarboxylic acid, highlighting its practical utility in constructing cyclic β-amino acids (Miyata et al., 2002).
Crystal Structure Analysis
The crystal structure analysis of derivatives closely related to the compound provides insights into their molecular configuration and potential applications. Mironova et al. (2012) carried out an X-ray structural examination of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid. This research not only elucidated the crystal structure but also contributed to a deeper understanding of the molecular interactions and stability of such compounds (Mironova et al., 2012).
Antisepsis Agent Development
Another research avenue is the development of antisepsis agents. Yamada et al. (2006) established methods for synthesizing optically active cyclohexene derivatives, specifically focusing on ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), highlighting its potential as a new antisepsis agent. This study not only provided efficient synthetic methods but also demonstrated the significance of these compounds in medical research (Yamada et al., 2006).
High-Pressure-Assisted Synthesis
High-pressure conditions have been utilized to advance the synthesis of complex structures from simpler precursors. Roshchin et al. (2007) described high-pressure-assisted addition of (methoxyphenyl)maleic anhydrides to dienes, leading to the synthesis of 3a-aryltetrahydroisoindole-1,3-diones. This method underscores the adaptability and utility of high-pressure techniques in organic synthesis, potentially applicable to the synthesis of compounds related to 2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid (Roshchin et al., 2007).
Enantioselective Catalysis
Enantioselective catalysis represents another significant application, as demonstrated by Shaykhutdinova and Oestreich (2018), who reported a cationic silicon-sulfur Lewis pair catalyzing Diels-Alder reactions of cyclohexa-1,3-diene with chalcone derivatives. This catalysis achieved good yields and enantioselectivities, showcasing the potential of such compounds in synthesizing enantiomerically pure products (Shaykhutdinova & Oestreich, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanylcyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h6-9H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHATTUTORSNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid | |
CAS RN |
885461-60-9 |
Source


|
| Record name | 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2629212.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)
![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)




![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2629223.png)

![Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate](/img/structure/B2629225.png)

